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Zusammenfassung
Ferroptose ist eine einzigartige, eisenabhängige Form des regulierten Zelltods, die durch die

Akkumulation von Lipidperoxiden gekennzeichnet ist und zunehmend als therapeutischer

Ansatz bei verschiedenen Krankheiten, insbesondere Krebs, an Bedeutung gewinnt.[1][2]

Eisenlactat, eine Verbindung, die sowohl Eisenionen (einen direkten Treiber der Ferroptose)

als auch Lactat (einen wichtigen Metaboliten mit kontextabhängigen regulatorischen

Funktionen) liefert, stellt einen interessanten, aber komplexen Modulator dieses Prozesses dar.

Dieses Whitepaper bietet eine detaillierte technische Analyse der molekularen Mechanismen,

durch die Eisen und Lactat die Ferroptose beeinflussen, fasst quantitative Daten aus

relevanten Studien zusammen, stellt detaillierte experimentelle Protokolle zur Verfügung und

visualisiert die zugrunde liegenden Signalwege. Die Netto-Wirkung von Eisenlactat – ob pro-

ferroptotisch oder anti-ferroptotisch – hängt entscheidend vom zellulären Kontext,

insbesondere vom metabolischen Zustand der Zelle, ab.

Einführung in die Ferroptose
Ferroptose, erstmals 2012 beschrieben, ist eine Form des regulierten Zelltods, die sich

morphologisch, biochemisch und genetisch von Apoptose und Nekroptose unterscheidet.[3]

Ihre Hauptmerkmale sind ein absoluter Bedarf an redox-aktivem Eisen, das die Peroxidation
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von mehrfach ungesättigten Fettsäuren (PUFAs) in Zellmembranen katalysiert.[4][5] Dieser

Prozess wird durch den Ausfall zellulärer antioxidativer Abwehrmechanismen ausgelöst,

insbesondere des Glutathion (GSH)/Glutathionperoxidase 4 (GPX4)-Systems.[6]

Die Kernmechanismen umfassen drei wesentliche Schritte:

Eisenakkumulation: Ein Anstieg des labilen Eisenpools (LIP) im Zytosol.[1][7]

Lipidperoxidation: Eisen(II)-Ionen katalysieren über die Fenton-Reaktion die Bildung von

reaktiven Sauerstoffspezies (ROS), die PUFAs in den Membranen oxidieren.[1][8] Das

Enzym Acyl-CoA-Synthetase-Langkettenfamilienmitglied 4 (ACSL4) ist entscheidend für die

Inkorporation dieser PUFAs in Membranlipide.[1][3]

Kollaps der Antioxidans-Systeme: Die Inaktivierung von GPX4, das normalerweise

Lipidhydroperoxide zu ungiftigen Alkoholen reduziert, führt zu einer unkontrollierten

Akkumulation von Lipidperoxiden und schließlich zum Zelltod durch Membranruptur.[6][9]
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4. Endpunkt-Assays

1. Zellaussaat

2. Behandlung
(z.B. Eisenlactat, RSL3,

Ferrostatin-1)

3. Inkubation
(z.B. 12-48 Stunden)

Zellviabilität
(z.B. MTT, CTG)

Lipid-ROS
(C11-BODIPY)

Proteinanalyse
(Western Blot)

Eisenmessung
(Iron Assay Kit)

5. Datenanalyse & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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